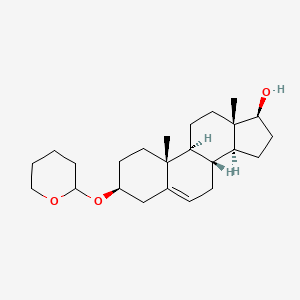
Androstenediol 3-tetrahydropyranyl ether
Description
Androstenediol 3-tetrahydropyranyl ether is a synthetic derivative of androstenediol (ADIOL), a neuroactive steroid with demonstrated neuroprotective and remyelination-promoting properties. ADIOL itself has been shown to mitigate demyelination-induced axonopathy in rat models by modulating microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, thereby reducing axonal damage and promoting remyelination .
Properties
CAS No. |
5419-51-2 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H38O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-22,25H,3-5,7-15H2,1-2H3/t17-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |
InChI Key |
OEECLXWCHUIMAU-QDWRAYMQSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Other CAS No. |
5419-51-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Attributes
Mechanistic and Pharmacological Differences
Table 2: Mechanistic and Pharmacological Profiles
Microglial Modulation and Axonal Protection
ADIOL uniquely promotes type 2 and 3 microglial activation (anti-inflammatory M2 phenotype), which correlates with reduced axonal spheroid density and improved myelin sheath integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


